

Technical Support Center: DRP1i27 In Vivo Delivery

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Compound of Interest		
Compound Name:	DRP1i27	
Cat. No.:	B12396276	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of **DRP1i27**, a potent inhibitor of Dynamin-related protein 1 (Drp1).

Frequently Asked Questions (FAQs)

Q1: What is DRP1i27 and what is its mechanism of action?

A1: **DRP1i27** is a small molecule inhibitor of human Drp1, a large GTPase that acts as a master regulator of mitochondrial fission.[1][2] **DRP1i27** functions by directly binding to the GTPase site of Drp1, which involves hydrogen bonds with the amino acid residues Gln34 and Asp218.[3] This inhibition of Drp1's GTPase activity prevents the excessive mitochondrial fragmentation that is often associated with cellular stress and various pathologies.[4][5] In cell-based assays, **DRP1i27** treatment leads to a dose-dependent increase in fused mitochondrial networks, an effect that is not observed in Drp1 knock-out cells, confirming its on-target activity. [6]

Q2: Why is in vivo delivery of **DRP1i27** challenging?

A2: Like many small molecule inhibitors developed through screening, **DRP1i27** is a hydrophobic compound.[7] This inherent low aqueous solubility makes it difficult to administer in physiological, aqueous-based systems for in vivo experiments. Without a suitable delivery vehicle, the compound may precipitate out of solution upon administration, leading to low







bioavailability, inconsistent results, and potential local toxicity. Therefore, formulation development is a critical step for successful in vivo studies.

Q3: What are the recommended starting formulations for **DRP1i27** in vivo?

A3: Several formulations have been established to improve the solubility and delivery of **DRP1i27** for in vivo use. The choice of vehicle depends on the desired route of administration (e.g., intravenous, intraperitoneal, oral) and the experimental model. Two common starting points are a solvent-based system and a cyclodextrin-based formulation.[3] Other options for oral administration include suspensions in carboxymethyl cellulose or formulations with PEG400.[8]

Q4: How does **DRP1i27**'s mechanism relate to mitochondrial dynamics?

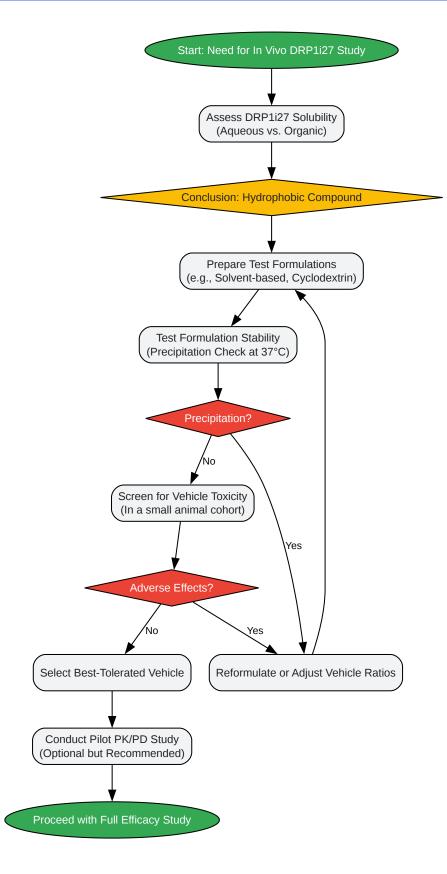
A4: **DRP1i27** directly targets the cellular machinery responsible for mitochondrial fission. Mitochondria are dynamic organelles that constantly undergo fusion (joining) and fission (division) to maintain cellular health. DRP1 is recruited from the cytosol to the outer mitochondrial membrane by adaptor proteins like Fis1, Mff, Mid49, and Mid51.[9] Once on the membrane, DRP1 oligomerizes and uses the energy from GTP hydrolysis to constrict and divide the mitochondrion.[9] By inhibiting the GTPase activity of DRP1, **DRP1i27** blocks this final scission step, shifting the balance towards mitochondrial fusion, resulting in more elongated, interconnected mitochondrial networks.[6]

DRP1 Signaling and Point of Inhibition

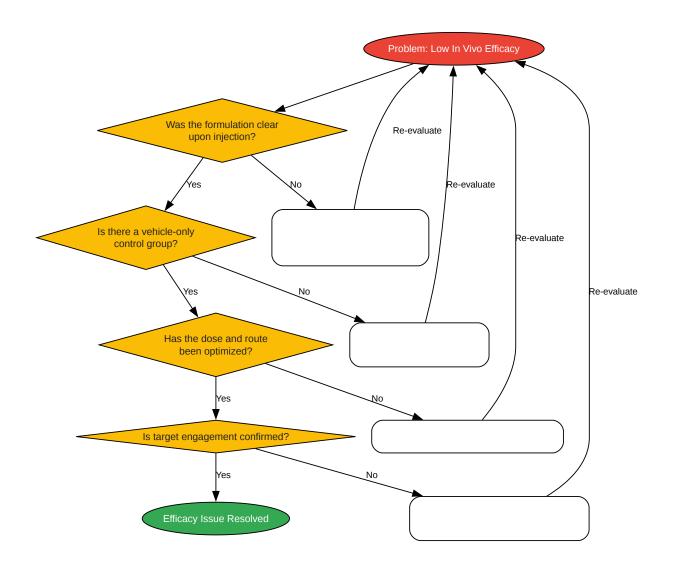












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